molecular formula C22H30N6O2 B4491125 N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4491125
M. Wt: 410.5 g/mol
InChI Key: HDEMUJSRIMTDQI-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, under nucleophilic substitution conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable aryl halide and a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be used in the study of biological pathways and as a probe to investigate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide
  • 2-Methyl-N-(6-methyl-2-pyridinyl)benzamide
  • 2-Methylcyclohexyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness

N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-17-16-20(25-21(23-17)27-10-6-3-7-11-27)26-12-14-28(15-13-26)22(29)24-18-8-4-5-9-19(18)30-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMUJSRIMTDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Methoxyphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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